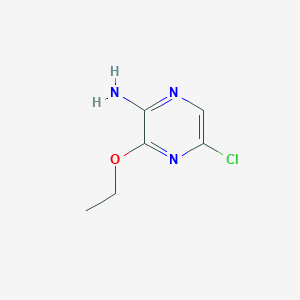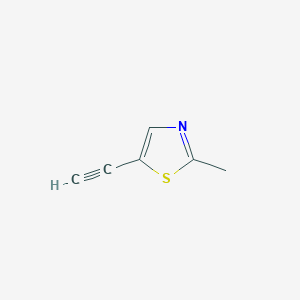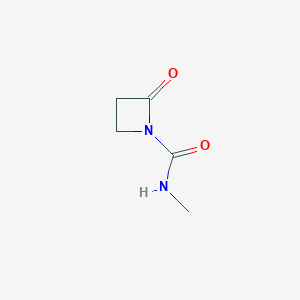![molecular formula C6H14N2 B11924833 {[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)
{[(2R)-azetidin-2-yl]methyl}dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2R)-azetidin-2-yl]methyl}dimethylamine is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine typically involves the formation of the azetidine ring followed by the introduction of the dimethylamine group. One common method includes the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. Subsequent alkylation with dimethylamine can be achieved using reagents like dimethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance efficiency.
化学反应分析
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{[(2R)-azetidin-2-yl]methyl}dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of the azetidine ring, which lacks the dimethylamine group.
N-methylazetidine: A derivative with a single methyl group attached to the nitrogen atom.
N,N-dimethylazetidine: A compound with two methyl groups attached to the nitrogen atom, similar to {[(2R)-azetidin-2-yl]methyl}dimethylamine but without the additional methyl group on the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the dimethylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler azetidine derivatives.
属性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 |
InChI 键 |
UCDCTEVWRISNRB-ZCFIWIBFSA-N |
手性 SMILES |
CN(C)C[C@H]1CCN1 |
规范 SMILES |
CN(C)CC1CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)





![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)



![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


